Jawsamycin

Description

Structure

3D Structure

Properties

Molecular Formula |

C32H43N3O6 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide |

InChI |

InChI=1S/C32H43N3O6/c1-16-10-17(16)6-7-19-12-21(19)23-14-25(23)24-13-22(24)20-11-18(20)4-2-3-5-27(36)33-15-26-29(38)30(39)31(41-26)35-9-8-28(37)34-32(35)40/h2-7,16-26,29-31,38-39H,8-15H2,1H3,(H,33,36)(H,34,37,40)/b4-2+,5-3+,7-6+/t16-,17-,18-,19-,20-,21-,22+,23+,24-,25-,26-,29-,30-,31-/m1/s1 |

InChI Key |

QOOORVUXEUQEKV-KNLYTHMISA-N |

SMILES |

CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O |

Isomeric SMILES |

C[C@@H]1C[C@H]1/C=C/[C@@H]2C[C@H]2[C@@H]3C[C@H]3[C@@H]4C[C@H]4[C@@H]5C[C@H]5/C=C/C=C/C(=O)NC[C@@H]6[C@H]([C@H]([C@@H](O6)N7CCC(=O)NC7=O)O)O |

Canonical SMILES |

CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O |

Synonyms |

FR 900848 FR-900848 |

Origin of Product |

United States |

Foundational & Exploratory

Jawsamycin: A Technical Guide to its Chemical Structure, Unique Polycyclopropane Moiety, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jawsamycin, also known as FR-900848, is a potent antifungal agent produced by the bacterium Streptoverticillium fervens.[1] It belongs to a rare class of natural products characterized by a unique polycyclopropane fatty acid tail attached to a 5'-amino-5'-deoxy-5,6-dihydrouridine nucleoside core.[1][2] This complex and remarkable chemical architecture, particularly the contiguous stereochemically defined cyclopropane rings, has attracted significant interest from synthetic chemists and biochemists. This compound exhibits a broad spectrum of activity against filamentous fungi, including many pathogenic species, by a novel mechanism of action.[1][3] This technical guide provides an in-depth overview of the chemical structure, the unique polycyclopropane moiety, and the biological properties of this compound, intended for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and the Polycyclopropane Moiety

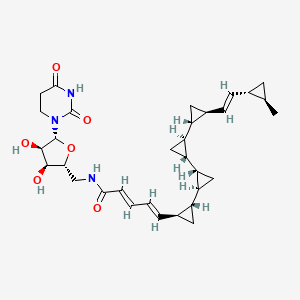

This compound possesses a complex molecular structure, with the molecular formula C₃₂H₄₃N₃O₆.[1] The molecule can be deconstructed into two main components: a nucleoside head group and a highly unusual polycyclopropanated fatty acid tail, linked via an amide bond.

The nucleoside portion is 5'-amino-5'-deoxy-5,6-dihydrouridine. The defining feature of this compound, however, is its extended polycyclopropane chain. This moiety consists of a series of contiguous cyclopropane rings, a structural feature rarely encountered in natural products. The biosynthesis of this unique structure is of considerable scientific interest, involving a radical S-adenosyl methionine (SAM) cyclopropanase that collaborates with an iterative polyketide synthase.[4]

Table 1: Physicochemical Properties of this compound (FR-900848)

| Property | Value | Reference |

| Molecular Formula | C₃₂H₄₃N₃O₆ | [1] |

| Molecular Weight | 565.7 g/mol | [5] |

| Appearance | Colorless needles | [1] |

| Melting Point | 198 - 201 °C (decomposes) | [1] |

| Solubility | Soluble in DMSO; slightly soluble in methanol, ethyl acetate, and chloroform; insoluble in water. | [1] |

Table 2: Spectroscopic Data for this compound (FR-900848)

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) [1]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~0.5 - 1.5 | m | Cyclopropyl protons |

| ~1.8 - 2.5 | m | Aliphatic protons |

| ~3.0 - 3.8 | m | Protons on the dihydrouridine ring |

| ~5.5 - 7.5 | m | Olefinic and amide protons |

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) [1]

| Chemical Shift (ppm) | Assignment |

| ~10 - 30 | Cyclopropyl and aliphatic carbons |

| ~30 - 50 | Carbons of the dihydrouridine ring |

| ~120 - 140 | Olefinic carbons |

| ~160 - 175 | Carbonyl and amide carbons |

Mass Spectrometry

| Ionization Mode | Observed m/z | Interpretation |

| FAB-MS | 566.3231 [M+H]⁺ | Protonated molecule |

Note: The NMR data presented are estimations based on the published spectra in Iwamoto et al. (1990). For precise assignments, detailed 2D NMR analysis would be required.

Biological Activity and Mechanism of Action

This compound exhibits potent and selective antifungal activity, particularly against filamentous fungi.[1] It has been shown to be effective against a range of pathogenic fungi, including species that are resistant to current antifungal therapies.[3]

The unique mechanism of action of this compound involves the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[3][6] Specifically, this compound targets Spt14 (also known as Gpi3), the catalytic subunit of the fungal UDP-glycosyltransferase.[3] This enzyme catalyzes the first committed step in the GPI biosynthesis pathway: the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI).[5] By inhibiting Spt14, this compound disrupts the production of GPI anchors, which are essential for anchoring a wide variety of proteins to the fungal cell surface. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence. The disruption of this pathway leads to fungal cell death.[3]

Table 3: Antifungal Activity of this compound (FR-900848)

| Fungal Species | MIC (µg/mL) | Reference |

| Aspergillus niger | 0.1 | [1] |

| Mucor rouxianus | 0.2 | [1] |

| Penicillium chrysogenum | 0.1 | [1] |

| Trichophyton asteroides | 0.05 | [1] |

| Fusarium oxysporum | 0.2 | [1] |

| Sclerotinia arachidis | 0.1 | [1] |

| Candida albicans | > 100 | [1] |

| Saccharomyces cerevisiae | > 100 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Streptoverticillium fervens

This protocol is adapted from the method described by Iwamoto et al. (1990).[1]

a. Fermentation:

-

Inoculate a seed culture of Streptoverticillium fervens in a suitable medium (e.g., yeast extract-malt extract broth).

-

Incubate the seed culture at 28°C for 48 hours with shaking.

-

Use the seed culture to inoculate a production culture in a larger volume of fermentation medium.

-

Incubate the production culture at 28°C for 96 hours with aeration and agitation.

b. Extraction:

-

Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.

-

Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.

-

Separate the organic layer and concentrate it under reduced pressure to obtain a crude extract.

c. Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and a suitable visualization method (e.g., UV light or a staining reagent).

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the enriched fraction by preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.

Reporter Gene Assay for Screening GPI Biosynthesis Inhibitors

This protocol describes a general method for a reporter gene-based screen to identify inhibitors of GPI anchor biosynthesis, as has been used to study this compound's mechanism of action.[3]

a. Reporter Strain Construction:

-

Construct a yeast strain (e.g., Saccharomyces cerevisiae) that expresses a reporter protein (e.g., luciferase or β-galactosidase) fused to a GPI anchor signal sequence. This will cause the reporter protein to be localized to the cell surface.

b. High-Throughput Screening:

-

Grow the reporter strain in a multi-well plate format.

-

Add test compounds (including this compound as a positive control) to the wells at various concentrations.

-

Incubate the plates to allow for compound activity.

-

Lyse the cells to release the intracellular contents.

-

Measure the activity of the reporter protein in the cell lysate and in the culture medium.

-

Inhibition of GPI biosynthesis will prevent the anchoring of the reporter protein to the cell surface, leading to its secretion into the medium. Therefore, an increase in reporter activity in the medium and a decrease in the cell-associated fraction indicates a potential GPI biosynthesis inhibitor.

In Vitro Spt14 Inhibition Assay

This is a generalized protocol for an in vitro enzymatic assay to directly measure the inhibition of Spt14 by this compound.

a. Enzyme and Substrate Preparation:

-

Purify recombinant fungal Spt14 enzyme.

-

Prepare a reaction mixture containing a suitable buffer, UDP-[³H]GlcNAc (radiolabeled substrate), and phosphatidylinositol (the acceptor substrate) in detergent micelles.

b. Inhibition Assay:

-

Pre-incubate the purified Spt14 enzyme with varying concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate mixture.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Separate the radiolabeled product (GlcNAc-PI) from the unreacted UDP-[³H]GlcNAc using a suitable method, such as thin-layer chromatography or solvent extraction.

-

Quantify the amount of product formed using liquid scintillation counting.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.

Mandatory Visualizations

Caption: Simplified GPI biosynthesis pathway and the site of this compound inhibition.

Caption: Proposed biosynthetic workflow for this compound.

Conclusion

This compound is a fascinating natural product with a unique chemical structure and a novel mechanism of action. Its potent antifungal activity, particularly against resistant strains, makes it a promising lead compound for the development of new antifungal drugs. The elucidation of its biosynthetic pathway and the identification of its molecular target have opened up new avenues for research in both synthetic chemistry and chemical biology. This technical guide provides a comprehensive overview of the current knowledge on this compound, which will be a valuable resource for scientists working on the discovery and development of new anti-infective agents.

References

- 1. Biosynthesis of the structurally unique polycyclopropanated polyketide-nucleoside hybrid this compound (FR-900848) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Assay of genes involved in GPI biosynthesis in ER ~Partitioning of GPI-anchored proteins with Triton X-114]:Glycoscience Protocol Online Database [jcggdb.jp]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. rsc.org [rsc.org]

- 5. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Jawsamycin's Antifungal Mechanism: A Technical Guide to a Novel GPI Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jawsamycin, a natural product featuring a unique oligocyclopropyl structure, has emerged as a potent antifungal agent with a novel mechanism of action. This technical guide provides an in-depth exploration of this compound's core mechanism, detailing its molecular target, the biochemical consequences of its inhibitory action, and its selective toxicity. The information presented herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support further research and development of this compound and other inhibitors of the glycosylphosphatidylinositol (GPI) biosynthesis pathway as a promising new class of antifungal therapeutics.

Core Mechanism of Action: Inhibition of GPI Biosynthesis

This compound exerts its antifungal effect by targeting the initial and committing step of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is essential for the post-translational modification of a wide array of cell surface proteins, which are critical for the integrity and function of the fungal cell wall.

The specific molecular target of this compound is Spt14 (also known as Gpi3) , the catalytic subunit of the fungal UDP-glycosyltransferase.[1][2][3][4] This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), forming GlcNAc-PI. By inhibiting Spt14, this compound effectively blocks the entire downstream pathway, preventing the anchoring of GPI-dependent proteins to the cell membrane. This disruption of cell wall architecture leads to cell stress and, ultimately, fungal cell death.[2][3] The fungicidal activity of this compound has been observed through propidium iodide staining of Rhizopus oryzae, indicating a lethal effect on the fungus.[5]

A key advantage of this compound is its selectivity for the fungal enzyme over its human homolog, PIG-A .[1][2][3][4] The S. cerevisiae Spt14 and human PIG-A share approximately 40% sequence identity, yet this compound shows potent activity against the fungal target with no significant inhibition of the human counterpart.[5][6] This selectivity is crucial for its potential as a therapeutic agent with a favorable safety profile. Cytotoxicity assays on various human cell lines, including HCT116, HEK293, HEPG2, and K562, have shown no effect on mammalian cell viability at concentrations up to 50 μM.[3]

Signaling Pathways and Consequences of Inhibition

The inhibition of Spt14 by this compound triggers a cascade of cellular events stemming from the disruption of GPI anchor biosynthesis.

Chemogenomic profiling has revealed that inhibition of the GPI pathway by this compound leads to the activation of the unfolded protein response (UPR) and the cell wall integrity (CWI) pathway .[2][5] This is a logical consequence of the mislocalization of GPI-anchored proteins, which would normally be processed and transported through the endoplasmic reticulum (ER) to the cell surface. The accumulation of improperly processed proteins in the ER triggers the UPR, a stress response pathway.

Quantitative Data: In Vitro Activity

This compound demonstrates potent activity against a broad spectrum of fungal pathogens, including species that are often resistant to currently available antifungal agents.[6][7]

| Fungal Species | Assay Type | Value | Reference |

| Saccharomyces cerevisiae | Growth Inhibition | IC50 ≈ 800 nM | [3] |

| Rhizopus oryzae | Minimal Effective Concentration | MEC ≤ 0.008 µg/mL | [8] |

| Absidia corymbifera | Minimal Effective Concentration | MEC ≤ 0.008 µg/mL | [8] |

| Mucor circinelloides | Minimal Effective Concentration | MEC = 0.016 µg/mL | [8] |

Table 1: In Vitro Antifungal Activity of this compound

Derivatization studies of this compound have been conducted to explore the structure-activity relationship (SAR). Modifications to the dihydrouracil moiety, the dihydrouridine moiety, and the cyclopropylated fatty acid tail have been investigated. However, none of the tested derivatives showed improved potency or a broader spectrum of activity compared to the parent compound.[9]

Experimental Protocols

The elucidation of this compound's mechanism of action involved a series of sophisticated genetic and biochemical assays.

Target Identification Workflow

The primary target of this compound was identified through a multi-step process involving a novel reporter-based screen, followed by chemogenomic profiling and mutational analysis.

Reporter Gene Assay for GPI Biosynthesis Inhibitors

-

Principle: This assay was designed to specifically identify inhibitors of the GPI anchoring process.[2][10] A reporter protein (Gaussia luciferase) was fused to a GPI-anchoring signal from Candida albicans. In healthy S. cerevisiae cells, the luciferase is anchored to the cell surface. When GPI biosynthesis is inhibited, the anchor is not attached, and the luciferase is secreted into the medium.

-

Methodology:

-

S. cerevisiae cells expressing the reporter construct were incubated with test compounds.

-

The culture was then separated into cell pellet and supernatant (medium).

-

Luciferase activity was measured in both fractions.

-

An increase in the ratio of luciferase activity in the medium to the cell pellet indicated inhibition of GPI anchoring.[3]

-

The assay was validated using known inhibitors of other pathways (e.g., voriconazole, amphotericin B), which did not show this differential signal distribution.[2][10]

-

Chemogenomic Profiling (HIP/HOP)

-

Principle: Haploinsufficiency profiling (HIP) and homozygous profiling (HOP) utilize the S. cerevisiae deletion collections to identify gene-drug interactions. A strain with a heterozygous (HIP) or homozygous (HOP) deletion of a gene that is part of the target pathway will exhibit hypersensitivity to the compound.

-

Methodology:

-

The complete collections of heterozygous and homozygous deletion strains of S. cerevisiae were grown in the presence of a sub-lethal concentration of this compound.

-

Strain fitness was quantitatively measured by sequencing molecular barcodes unique to each strain.

-

Strains showing significant growth defects were identified.

-

HIP analysis with this compound identified strains with deletions in genes of the phosphatidylinositol N-acetylglucosaminyltransferase complex (GPI1, GPI15, GPI2, and SPT14) as hypersensitive.[3][5] HOP analysis identified synthetic genetic nodes in the UPR (HAC1, IRE1) and CWI pathways.[5]

-

Mutagenesis Screen for Resistance

-

Principle: Spontaneously occurring mutations that confer resistance to a drug often pinpoint the direct molecular target or a closely related protein.

-

Methodology:

-

A large population of mutagenized fungal cells was plated on a medium containing a lethal concentration of this compound.

-

Colonies that grew were selected as resistant mutants.

-

The genomes of these mutants were sequenced to identify the resistance-conferring mutations.

-

This unbiased approach identified mutations within the SPT14/GPI3 gene, confirming it as the primary target of this compound.[3]

-

Conclusion and Future Directions

This compound represents a significant advancement in the search for novel antifungal agents. Its unique mechanism of action, targeting the essential and fungal-selective enzyme Spt14, provides a powerful tool against a broad range of pathogenic fungi, including difficult-to-treat Mucorales.[1][4][6][7] The detailed understanding of its mechanism, supported by robust genetic and biochemical evidence, establishes a solid foundation for its further development. Future research should focus on optimizing the therapeutic properties of the this compound scaffold through medicinal chemistry efforts, exploring its efficacy in a wider range of in vivo infection models, and investigating potential resistance mechanisms. The GPI biosynthesis pathway is now a clinically validated target, opening new avenues for the development of the next generation of antifungal drugs.

References

- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidy… [ouci.dntb.gov.ua]

- 2. researchgate.net [researchgate.net]

- 3. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Jawsamycin: A Potent and Selective Inhibitor of Fungal Glycosylphosphatidylinositol (GPI) Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Jawsamycin, a structurally unique oligocyclopropyl-containing natural product, has emerged as a significant lead compound in the quest for novel antifungal agents.[1][2] Isolated from the bacterium Streptoverticillium fervens, this polyketide-nucleoside hybrid demonstrates potent and broad-spectrum antifungal activity, notably against pathogens that are often resistant to current therapies.[1][2][3][4] The mechanism of action of this compound lies in its ability to selectively inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi, a pathway essential for fungal cell wall integrity and viability.[1][5][6] This document provides a comprehensive technical overview of this compound's interaction with the GPI biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway

Glycosylphosphatidylinositol (GPI) anchoring is a conserved post-translational modification in eukaryotes, where a complex glycolipid is attached to the C-terminus of proteins, thereby anchoring them to the cell surface.[7][8][9] These GPI-anchored proteins (GPI-APs) are crucial for a multitude of cellular functions, including signal transduction, cell adhesion, and immune responses.[8] In fungi, GPI-APs are particularly vital for maintaining the structural integrity of the cell wall, a feature that is indispensable for their survival and pathogenicity.[5][10]

The biosynthesis of the GPI anchor is a sequential process that occurs in the endoplasmic reticulum (ER).[9][10][11] It begins on the cytoplasmic face of the ER and is completed in the ER lumen before being transferred en bloc to a nascent protein by the GPI-transamidase complex.[7][9][11]

The key steps in the mammalian and fungal GPI biosynthesis pathway are:

-

Step 1: Synthesis of GlcNAc-PI. The pathway is initiated by the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI). This reaction is catalyzed by a multi-subunit enzyme complex known as GPI-N-acetylglucosaminyltransferase (GPI-GnT).[11][12] In fungi, the catalytic subunit of this complex is Spt14 (also called Gpi3), while in humans, it is PIG-A.[1][5][12]

-

Step 2: De-N-acetylation. The resulting GlcNAc-PI is then de-N-acetylated by the PIG-L enzyme to form GlcN-PI.[11]

-

Flipping into the ER Lumen. GlcN-PI is translocated from the cytoplasmic side to the luminal side of the ER.

-

Acylation. Inside the lumen, an acyl chain is added to the inositol ring of GlcN-PI by the PIG-W enzyme, generating GlcN-(acyl)PI.[11]

-

Mannosylation. A series of mannosyltransferases (PIG-M/GPI-MT-I, PIG-V/GPI-MT-II, PIG-B/GPI-MT-III, and PIG-Z/GPI-MT-IV) sequentially add four mannose residues to the growing GPI core.[13][14]

-

Ethanolamine Phosphate Addition. Ethanolamine phosphate (EtNP) moieties are added to the mannose residues by enzymes such as PIG-N and PIG-G/GPI7.[8][13]

-

Transfer to Protein. The completed GPI precursor is transferred to the C-terminus of a target protein by the GPI-transamidase complex, which is composed of subunits including PIG-S, PIG-T, GAA1, and GPI8.[9][15][16]

This compound's Mechanism of Action: Targeting the First Step

This compound exerts its antifungal effect by potently and selectively inhibiting the very first step of the GPI biosynthesis pathway.[5][6][17]

-

Molecular Target: The specific molecular target of this compound is the fungal UDP-glycosyltransferase complex, more precisely its catalytic subunit, Spt14 (Gpi3) .[1][5][17] By inhibiting Spt14, this compound effectively blocks the formation of GlcNAc-PI, thereby halting the entire GPI anchor production line.[5]

-

Fungal Selectivity: A critical feature of this compound is its high selectivity for the fungal Spt14 enzyme over its human functional homolog, PIG-A .[1][5][6] The amino acid sequence identity between fungal Spt14 and human PIG-A is approximately 40%.[1][3][4] This selectivity is responsible for this compound's low cytotoxicity against mammalian cells, making it a promising candidate for therapeutic development.[1][18]

Caption: this compound inhibits the fungal Spt14/Gpi3 enzyme.

Quantitative Data on this compound's Inhibitory Activity

The antifungal potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Pathogen | Minimal Effective Concentration (MEC) / Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Rhizopus oryzae | ≤ 0.008 | [17] |

| Absidia corymbifera | ≤ 0.008 | [17] |

| Mucor circinelloides | 0.016 | [17] |

| Fusarium spp. | Potent activity reported | [1][3][4] |

| Scedosporium spp. | Potent activity reported | [1][3][4] |

| Saccharomyces cerevisiae | Dose-response validation performed | [5][17] |

Table 2: Cytotoxicity and Selectivity of this compound

| Cell Line | Assay | Result | Reference |

| Human HCT116 | Cytotoxicity | No effect up to 10 µM | [1] |

| Human HEK293 | WST-1 Cytotoxicity | No effect up to 50 µM | [1] |

| Human HEPG2 | WST-1 Cytotoxicity | No effect up to 50 µM | [1] |

| Human K562 | WST-1 Cytotoxicity | No effect up to 50 µM | [1] |

| Human HCT116 | FLAER Assay | No apparent effect on GPI-anchored proteins | [5] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Fungal Pathogen | Outcome | Reference |

| Mouse | Rhizopus delemar (Invasive Pulmonary Mucormycosis) | Significantly improved overall survival rate (45% vs. 0% in placebo) | [6][17] |

Key Experimental Protocols

The discovery of this compound as a GPI biosynthesis inhibitor and the elucidation of its mechanism of action were made possible by a suite of specialized experimental procedures.

Reporter Gene-Based Screen for GPI Biosynthesis Inhibitors

This phenotypic screening approach was central to identifying this compound from a natural product library.[1][5]

-

Principle: A reporter protein (e.g., luciferase) is fused to a C-terminal GPI-anchor signal.[17] In healthy cells, the resulting GPI-anchored reporter is retained in the cell pellet. However, when GPI biosynthesis is inhibited, the reporter protein is secreted into the culture medium. The assay is designed to detect the signal from the secreted reporter in the supernatant.

-

Methodology:

-

Strain Construction: A Saccharomyces cerevisiae strain is engineered to express the GPI-anchored reporter fusion protein.

-

Screening: The engineered yeast cells are cultured in 1536-well plates. A library of compounds (e.g., the Novartis natural product library) is added to the wells at a fixed concentration (e.g., 10 µM).[1]

-

Incubation: The plates are incubated to allow for cell growth and protein expression.

-

Signal Detection: The cell culture supernatant is separated from the cell pellet. The activity of the reporter enzyme (e.g., luciferase) in the supernatant is measured.

-

Hit Identification: Compounds that produce a high signal in the supernatant are identified as potential inhibitors of the GPI-anchoring pathway. This compound was identified as a potent primary hit in such a screen.[1]

-

References

- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C32H43N3O6 | CID 10415505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]

- 4. Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: Glycosylphosphatidylinositol (GPI)-anchor biosynthesis - Reference pathway [kegg.jp]

- 8. mdpi.com [mdpi.com]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. To each its own: Mechanisms of cross-talk between GPI biosynthesis and cAMP-PKA signaling in Candida albicans versus Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of PIGM and PIGX in glycosylphosphatidylinositol biosynthesis and human health (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. PIGS (gene) - Wikipedia [en.wikipedia.org]

- 16. PIG-S and PIG-T, essential for GPI anchor attachment to proteins, form a complex with GAA1 and GPI8 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Jawsamycin: A Targeted Approach to Antifungal Therapy via Inhibition of the Catalytic Subunit Spt14/Gpi3

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

In the urgent search for novel antifungal agents with unique mechanisms of action, the natural product Jawsamycin (also known as FR-900848) has emerged as a promising lead compound.[1] This technical guide delves into the molecular mechanism by which this compound exerts its antifungal properties, specifically through the targeted inhibition of Spt14/Gpi3.[2] Spt14/Gpi3 is the catalytic subunit of the UDP-glycosyltransferase, an essential enzyme complex that mediates the first and committed step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi.[3][4] The disruption of this pathway compromises the integrity of the fungal cell wall, leading to cell death.[1][5] this compound demonstrates potent in vitro activity against a range of pathogenic fungi, including the notoriously difficult-to-treat Mucorales, and has shown efficacy in in vivo models of invasive fungal infections.[1][6] Notably, it exhibits a high degree of selectivity for the fungal Spt14/Gpi3 over its human homolog, PIG-A, highlighting its potential as a safe and effective therapeutic agent.[2][7] This document provides a comprehensive overview of the current understanding of this compound's interaction with Spt14/Gpi3, including quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the critical need for new antifungal therapies with novel mechanisms of action. The fungal cell wall, a structure essential for viability and pathogenesis but absent in human cells, represents a key target for selective antifungal drugs. A crucial component of the fungal cell wall is a class of proteins anchored to the plasma membrane via glycosylphosphatidylinositol (GPI).[1] The biosynthesis of these GPI anchors is a complex, multi-step process initiated in the endoplasmic reticulum.[3]

This compound, an oligocyclopropyl-containing natural product, was identified as a potent inhibitor of GPI anchor biosynthesis through a reporter gene-based screen in Saccharomyces cerevisiae.[2] Subsequent chemogenomic profiling and genetic studies pinpointed its specific molecular target as Spt14, also referred to as Gpi3.[6][8] Spt14/Gpi3 is the catalytic subunit of the multi-subunit enzyme complex, phosphatidylinositol N-acetylglucosaminyltransferase (GPI-GnT), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), the first step in the GPI biosynthesis pathway.[4][9] By inhibiting Spt14/Gpi3, this compound effectively blocks the production of GPI-anchored proteins, leading to compromised cell wall integrity and fungal cell death.[5] This targeted mechanism, combined with its selectivity for the fungal enzyme, makes this compound a highly attractive candidate for further antifungal drug development.[1]

Mechanism of Action: Targeting the GPI Anchor Biosynthesis Pathway

The antifungal activity of this compound stems from its specific inhibition of the Spt14/Gpi3 subunit of the GPI-GnT complex. This enzyme is responsible for the initial and rate-limiting step in the GPI anchor biosynthesis pathway.

The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway

GPI anchor biosynthesis is a conserved pathway in eukaryotes that begins on the cytoplasmic face of the endoplasmic reticulum.[3] The process is initiated by the GPI-GnT complex, which transfers an N-acetylglucosamine (GlcNAc) molecule from UDP-GlcNAc to a phosphatidylinositol (PI) molecule embedded in the ER membrane.[9] This reaction forms GlcNAc-PI, the first lipid intermediate of the pathway. Subsequent steps involving a series of mannosyltransferases and ethanolamine phosphotransferases lead to the assembly of the complete GPI anchor precursor, which is then transferred en masse to the C-terminus of newly synthesized proteins destined for the cell surface.

This compound's Inhibition of Spt14/Gpi3

This compound directly targets and inhibits the catalytic activity of Spt14/Gpi3.[2] As the catalytic subunit, Spt14/Gpi3 is responsible for binding UDP-GlcNAc and facilitating the transfer of GlcNAc to PI.[8] By blocking this crucial first step, this compound prevents the formation of all subsequent GPI anchor intermediates and, consequently, the attachment of GPI anchors to proteins. This leads to a depletion of GPI-anchored proteins from the fungal cell wall, disrupting its structure and function and ultimately resulting in fungal cell death.[5]

Quantitative Data

The antifungal potency of this compound has been quantified against various fungal species. The following tables summarize the key in vitro activity data.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Assay Type | Endpoint | Value (µg/mL) | Reference |

| Saccharomyces cerevisiae | Broth Microdilution | IC50 | ~0.08 | [2] |

| Rhizopus oryzae | Broth Microdilution | MEC | ≤ 0.008 | [6] |

| Absidia corymbifera | Broth Microdilution | MEC | ≤ 0.008 | [6] |

| Mucor circinelloides | Broth Microdilution | MEC | 0.016 | [6] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.[10] MEC (Minimal effective concentration) is the lowest concentration of an antifungal agent that produces a visible change in hyphal morphology.

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| Human HCT116 cells | Cell Viability Assay | IC50 | > 50 | [2] |

Experimental Protocols

The identification of this compound's mechanism of action involved several key experimental approaches. Detailed methodologies for these experiments are outlined below.

Reporter Gene-Based Screen for GPI Biosynthesis Inhibitors

This primary screen was designed to identify compounds that inhibit the GPI anchoring of proteins in Saccharomyces cerevisiae.

-

Principle: A reporter construct was created consisting of a luciferase gene fused to a C-terminal GPI anchor signal sequence from Candida albicans. In healthy cells, the GPI anchor directs the luciferase to the cell surface. When GPI biosynthesis is inhibited, the luciferase is secreted into the culture medium.

-

Methodology:

-

S. cerevisiae cells expressing the reporter construct were cultured in 384-well plates.

-

A library of natural product extracts was added to the wells at a concentration of 10 µM.

-

The plates were incubated to allow for cell growth and protein expression.

-

The culture medium and cell pellets were separated by centrifugation.

-

Luciferase activity was measured in both the supernatant and the cell pellet.

-

Hits were identified as compounds that caused a significant increase in the ratio of luciferase activity in the supernatant compared to the cell pellet.

-

-

This compound Identification: this compound was identified as a key hit in this screen, demonstrating a dose-dependent increase in secreted luciferase.[2]

Chemogenomic Profiling

This technique was used to identify the specific molecular target of this compound in S. cerevisiae.

-

Principle: The growth of a collection of yeast deletion mutants (each lacking a single non-essential gene) is assessed in the presence of the compound of interest. Mutants that are hypersensitive to the compound are likely to have deletions in genes that are functionally related to the drug's target or pathway.

-

Methodology:

-

The S. cerevisiae heterozygous and homozygous deletion collections were grown in the presence of sub-lethal concentrations of this compound.

-

Cell growth was monitored over time by measuring optical density (OD600).

-

The fitness of each mutant strain in the presence of this compound was compared to its fitness in a control condition (DMSO).

-

Strains exhibiting significant growth defects (hypersensitivity) were identified.

-

-

Target Identification: Chemogenomic profiling of this compound revealed that strains with mutations in genes of the GPI biosynthesis pathway, particularly SPT14, were highly sensitive to the compound, strongly indicating that Spt14 is the direct target.[2]

In Vivo Efficacy in a Murine Model of Pulmonary Mucormycosis

The antifungal activity of this compound was evaluated in a clinically relevant animal model of invasive fungal infection.

-

Model: Immunocompromised mice were infected with spores of Rhizopus delemar via intratracheal instillation.

-

Treatment: Mice were treated with this compound, a vehicle control, or other antifungal agents.

-

Endpoint: The primary endpoint was survival over a period of 7 to 11 days. Fungal burden in the lungs was also assessed as a secondary endpoint.

-

Results: this compound treatment significantly improved the survival of mice compared to the placebo-treated group, demonstrating its in vivo efficacy against this aggressive fungal pathogen.[2]

Conclusion and Future Directions

This compound represents a significant advancement in the field of antifungal drug discovery. Its novel mechanism of action, targeting the essential and fungal-specific catalytic subunit Spt14/Gpi3 of the GPI-GnT complex, provides a clear pathway for the development of a new class of antifungal agents. The potent in vitro activity against a broad spectrum of fungi, including drug-resistant species, and its demonstrated in vivo efficacy, underscore its therapeutic potential. Furthermore, its high selectivity for the fungal target over the human homolog suggests a favorable safety profile.

Future research should focus on several key areas:

-

Structural Biology: Elucidating the crystal structure of this compound in complex with Spt14/Gpi3 will provide invaluable insights into the precise molecular interactions and facilitate structure-based drug design for the development of even more potent and selective analogs.

-

Pharmacokinetics and Pharmacodynamics: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is necessary to optimize its formulation and dosing for clinical applications.

-

Spectrum of Activity: Further studies are needed to fully define the spectrum of antifungal activity of this compound against a wider range of clinically relevant fungal pathogens.

-

Resistance Mechanisms: Investigating the potential for resistance development to this compound will be crucial for its long-term clinical utility.

References

- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. To each its own: Mechanisms of cross-talk between GPI biosynthesis and cAMP-PKA signaling in Candida albicans versus Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WikiGenes - SPT14 - Spt14p [wikigenes.org]

- 9. SPT14 | SGD [yeastgenome.org]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Jawsamycin's Selective Inhibition of Fungal GPI Biosynthesis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the selective inhibition of fungal versus human glycosylphosphatidylinositol (GPI) biosynthesis by jawsamycin. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Executive Summary

Glycosylphosphatidylinositol (GPI) anchor biosynthesis is an essential pathway in eukaryotes, responsible for anchoring a wide array of proteins to the cell surface. In fungi, these GPI-anchored proteins are crucial for cell wall integrity, making the GPI biosynthesis pathway a compelling target for novel antifungal agents. This compound, a natural product containing an oligocyclopropyl moiety, has been identified as a potent and selective inhibitor of the fungal GPI biosynthesis pathway. This whitepaper details the mechanism of action of this compound, its selectivity for the fungal pathway over the human counterpart, and the experimental methodologies used to elucidate these properties.

This compound specifically targets Spt14 (also known as Gpi3), the catalytic subunit of the UDP-glycosyltransferase complex that catalyzes the first step of GPI biosynthesis in fungi.[1][2][3] Notably, it exhibits high selectivity for the fungal Spt14 enzyme over its human functional homolog, PIG-A, which shares approximately 40% sequence identity.[3][4] This selectivity translates to potent antifungal activity against a broad spectrum of pathogenic fungi, including clinically relevant species such as Mucorales, while demonstrating minimal cytotoxicity to human cells.[1][3][4] The data presented herein underscore the potential of this compound as a lead compound for the development of new antifungal therapies with a favorable safety profile.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antifungal activity and cytotoxicity of this compound.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Minimal Effective Concentration (MEC) (µg/mL) |

| Rhizopus oryzae | ≤ 0.008 |

| Absidia corymbifera | ≤ 0.008 |

| Mucor circinelloides | 0.016 |

Data sourced from Fu et al., 2020.[5]

Table 2: Cytotoxicity of this compound against Human Cell Lines

| Human Cell Line | Maximum Tested Concentration (µM) | Observed Cytotoxicity |

| HCT116 | 10 | None |

| HEK293 | 50 | None |

| HEPG2 | 50 | None |

| K562 | 50 | None |

Data sourced from Fu et al., 2020.[4]

Mechanism of Action and Selectivity

This compound's selective antifungal activity stems from its targeted inhibition of the initial step in the GPI biosynthesis pathway.

The GPI Biosynthesis Pathway: Fungi vs. Humans

The biosynthesis of GPI anchors is a conserved process that begins in the endoplasmic reticulum.[4] The first step involves the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), forming GlcNAc-PI.[6] This reaction is catalyzed by a multi-subunit enzyme complex. In fungi, the catalytic subunit of this complex is Spt14/Gpi3, whereas in humans, it is PIG-A.[1][4]

Caption: Fungal vs. Human GPI Biosynthesis Step 1.

Selective Inhibition by this compound

This compound exhibits a high degree of selectivity for the fungal Spt14 enzyme over the human PIG-A homolog.[1][2][4] This selectivity is the primary reason for its potent antifungal activity and low toxicity to human cells. The structural differences between Spt14 and PIG-A, despite their functional conservation, likely underlie this differential inhibition.

Caption: Logical Relationship of this compound's Selective Toxicity.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound's activity.

Reporter Gene-Based Screen for GPI Biosynthesis Inhibitors

A high-throughput screen was designed in Saccharomyces cerevisiae to identify inhibitors of GPI anchor biosynthesis.[1][2]

-

Principle: A reporter construct was created consisting of a luciferase gene fused to a GPI-anchoring signal sequence. Under normal conditions, the luciferase is GPI-anchored and remains associated with the cell pellet. Inhibition of the GPI pathway results in the secretion of non-anchored luciferase into the culture medium.

-

Method:

-

S. cerevisiae cells expressing the reporter construct were cultured in multi-well plates.

-

A library of natural products was screened by adding individual compounds to the wells.

-

After incubation, the cell culture was separated into supernatant and cell pellet fractions.

-

Luciferase activity was measured in both fractions.

-

An increase in the ratio of supernatant to pellet luciferase activity indicated inhibition of GPI biosynthesis.

-

Chemogenomic Profiling for Target Identification

Haploinsufficiency profiling (HIP) was used to identify the molecular target of this compound in S. cerevisiae.[7]

-

Principle: A collection of heterozygous diploid yeast strains, each with a deletion of one copy of a single gene, is screened for hypersensitivity to a compound. Hypersensitivity of a particular strain suggests that the deleted gene's product is the target of the compound or is involved in a related pathway.

-

Method:

-

The yeast heterozygous deletion library was grown in the presence of a sub-lethal concentration of this compound.

-

The growth of each strain was monitored and compared to growth in the absence of the compound.

-

Strains exhibiting significantly reduced growth in the presence of this compound were identified.

-

The genes deleted in the hypersensitive strains were analyzed to identify the drug's target. In the case of this compound, strains with deletions in genes encoding subunits of the UDP-glycosyltransferase complex, including SPT14, were identified as hypersensitive.

-

Human Cell Cytotoxicity and GPI Anchor Expression Assays

The effect of this compound on human cells was evaluated through cytotoxicity assays and by directly measuring the expression of GPI-anchored proteins.[1][4][5]

-

Cytotoxicity Assay:

-

Human cell lines (e.g., HCT116, HEK293) were cultured in multi-well plates.

-

Cells were treated with a range of concentrations of this compound.

-

Cell viability was assessed after a defined incubation period using a standard method, such as the WST-1 assay or CellTiter-Glo.

-

-

FLAER Assay for GPI-Anchored Protein Expression:

-

Human HCT116 cells were incubated with various concentrations of this compound.

-

The cells were then stained with fluorescently labeled aerolysin (FLAER), a bacterial toxin that specifically binds to GPI anchors.

-

The fluorescence intensity of the stained cells was quantified by flow cytometry.

-

A lack of change in fluorescence intensity indicated that this compound did not affect the expression of GPI-anchored proteins on the surface of human cells.

-

Caption: Experimental Workflow for this compound's Discovery and Characterization.

Conclusion

This compound represents a promising new class of antifungal agent that selectively targets the fungal GPI biosynthesis pathway. Its potent activity against a range of pathogenic fungi, coupled with a lack of toxicity towards human cells, highlights the therapeutic potential of inhibiting the fungal Spt14 enzyme. The detailed experimental methodologies and quantitative data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals interested in this novel antifungal target. Further investigation and development of this compound and its analogs could lead to new and effective treatments for invasive fungal infections.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]

- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Radical SAM Cyclopropanase JawE: A Linchpin in the Biosynthesis of the Antifungal Agent Jawsamycin

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Jawsamycin, a structurally unique polyketide-nucleoside hybrid, has garnered significant attention for its potent antifungal properties. Central to its unique architecture and bioactivity is a contiguous polycyclopropane backbone, the formation of which is catalyzed by an intriguing radical S-adenosyl-L-methionine (SAM) enzyme. This technical guide provides an in-depth exploration of the radical SAM cyclopropanase, JawE (also referred to as Jaw5), detailing its pivotal role in the this compound biosynthetic pathway. We will dissect the proposed catalytic mechanism, present available quantitative data, and provide detailed experimental protocols for the key methodologies used in its characterization. This document aims to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and antifungal drug development.

Introduction to this compound and its Biosynthetic Pathway

This compound (FR-900848) is a natural product isolated from Streptomyces roseoverticillatus and other actinomycetes, exhibiting potent antifungal activity.[1][2] Its remarkable structure features a polycyclopropanated fatty acid chain linked to a 5'-amino-5'-deoxy-5,6-dihydrouridine moiety. The presence of multiple, stereochemically defined cyclopropane rings imparts significant conformational rigidity to the molecule, a feature believed to be crucial for its biological function.

The biosynthesis of this compound is orchestrated by the jaw gene cluster, which encodes a suite of enzymes responsible for the assembly of its complex structure.[1] The formation of the polycyclopropane backbone is a particularly fascinating process, deviating from canonical polyketide biosynthesis. It involves the synergistic action of an iterative Type I polyketide synthase (PKS), Jaw4, and the radical SAM cyclopropanase, JawE.[1]

The this compound Biosynthetic Gene Cluster

The jaw gene cluster is comprised of nine open reading frames. A series of gene inactivations have been instrumental in elucidating the function of the encoded enzymes.[1]

The Radical SAM Cyclopropanase: JawE (Jaw5)

JawE is a member of the HemN-like family of radical SAM enzymes. These enzymes are characterized by the presence of a [4Fe-4S] cluster, which is essential for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). This radical is a potent oxidant capable of abstracting hydrogen atoms to initiate a wide range of challenging chemical transformations.

Proposed Catalytic Mechanism of JawE

The cyclopropanation reaction catalyzed by JawE is proposed to proceed through a novel mechanism that utilizes two molecules of SAM.

-

Generation of the 5'-deoxyadenosyl radical: The [4Fe-4S] cluster of JawE, in its reduced state, donates an electron to the sulfonium ion of the first SAM molecule (SAM #1), leading to the homolytic cleavage of the C5'-S bond. This generates methionine and the 5'-dAdo• radical.

-

Formation of a methylene radical: The highly reactive 5'-dAdo• abstracts a hydrogen atom from the methyl group of a second SAM molecule (SAM #2). This results in the formation of a 5'-deoxyadenosine and a SAM-based methylene radical.

-

Cyclopropane ring formation: The methylene radical then attacks the double bond of the α,β-unsaturated polyketide intermediate, which is bound to the acyl carrier protein (ACP) domain of Jaw4. This is followed by a radical-mediated ring closure to form the cyclopropane ring and regeneration of the enzyme's radical-initiating capacity.

The isolation of this compound analogs lacking one or more cyclopropane rings suggests that the cyclopropanation process is stepwise and may not proceed to completion on every eligible double bond.[3] This implies a delicate balance between the rate of polyketide chain elongation by Jaw4 and the cyclopropanation reaction catalyzed by JawE.[3]

Quantitative Data

At present, detailed kinetic parameters for the JawE enzyme have not been published in the primary literature. However, analysis of this compound and its analogs produced through heterologous expression provides some quantitative insights.

| Compound | Relative Production Level | Number of Cyclopropane Rings | Reference |

| This compound | Major Product | 5 | [1] |

| This compound Analogs | Minor Products | 0-4 | [3] |

Table 1: Relative production of this compound and its analogs. The presence of analogs with fewer than five cyclopropane rings indicates that the cyclopropanation by JawE is not fully efficient.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of the this compound biosynthetic pathway and can be adapted for further studies on JawE.

Heterologous Expression of the jaw Gene Cluster

This protocol describes the heterologous expression of the entire jaw gene cluster in a suitable Streptomyces host.

Objective: To produce this compound and its analogs in a genetically tractable host for characterization and mutational studies.

Materials:

-

Streptomyces expression host (e.g., S. coelicolor M1152)

-

Cosmid containing the jaw gene cluster

-

E. coli ET12567/pUZ8002 for conjugation

-

Media: R5 medium, ISP4 medium, Mannitol Soya (MS) agar

-

Antibiotics (e.g., apramycin, kanamycin, nalidixic acid)

Procedure:

-

Cosmid Transfer: Introduce the cosmid carrying the jaw gene cluster into the non-methylating E. coli strain ET12567/pUZ8002 by electroporation.

-

Conjugation: a. Grow the E. coli donor strain in LB medium with appropriate antibiotics to mid-log phase. b. Harvest and wash the E. coli cells. c. Prepare spores of the recipient Streptomyces strain. d. Mix the E. coli donor cells and Streptomyces spores on MS agar plates and incubate at 30°C. e. Overlay the plates with nalidixic acid and the appropriate antibiotic for selecting exconjugants.

-

Cultivation and Analysis: a. Inoculate the exconjugants in a suitable seed medium (e.g., R5 medium) and then transfer to a production medium (e.g., ISP4 medium). b. Incubate the cultures for 5-7 days at 28°C. c. Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). d. Analyze the extracts by HPLC and LC-MS to detect the production of this compound and its analogs.

In-frame Deletion of jawE

This protocol outlines the generation of a jawE knockout mutant to confirm its role in cyclopropanation.

Objective: To demonstrate that jawE is essential for the formation of the cyclopropane rings in this compound.

Materials:

-

Cosmid containing the jaw gene cluster

-

PCR primers for amplifying the upstream and downstream regions of jawE

-

Resistance cassette (e.g., apramycin resistance)

-

pKC1139 vector or similar for constructing the knockout plasmid

-

Streptomyces host expressing the jaw gene cluster

Procedure:

-

Construct the Knockout Plasmid: a. Amplify the upstream and downstream flanking regions of jawE by PCR. b. Clone the flanking regions and the resistance cassette into the pKC1139 vector to create the knockout plasmid.

-

Generate the Mutant: a. Introduce the knockout plasmid into the Streptomyces strain heterologously expressing the jaw gene cluster via conjugation. b. Select for single-crossover mutants and then screen for double-crossover events where the jawE gene is replaced by the resistance cassette.

-

Metabolite Analysis: a. Cultivate the wild-type and the ΔjawE mutant strains under the same conditions. b. Extract and analyze the secondary metabolites by LC-MS. c. Compare the metabolite profiles to confirm the absence of cyclopropanated products in the mutant strain.

Conclusion and Future Perspectives

The radical SAM cyclopropanase JawE represents a fascinating example of enzymatic catalysis, employing a complex radical-based mechanism to construct the unique polycyclopropane backbone of this compound. While its fundamental role has been established through genetic and biochemical studies, several avenues for future research remain. A detailed in vitro characterization of JawE is necessary to determine its kinetic parameters and substrate specificity. Structural studies of JawE, both alone and in complex with its substrates, would provide invaluable insights into its catalytic mechanism and the stereochemical control of the cyclopropanation reaction. Furthermore, a deeper understanding of the interplay between JawE and the iterative PKS Jaw4 could enable the engineered biosynthesis of novel this compound analogs with potentially improved antifungal properties. The continued exploration of this remarkable enzyme will undoubtedly advance our knowledge of radical SAM-mediated catalysis and open new avenues for the development of novel antifungal therapeutics.

References

- 1. Biosynthesis of the structurally unique polycyclopropanated polyketide-nucleoside hybrid this compound (FR-900848) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stepwise cyclopropanation on the polycyclopropanated polyketide formation in this compound biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Jawsamycin: A Technical Guide to a Novel Polyketide-Nucleoside Hybrid Antifungal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jawsamycin, also known as FR-900848, is a structurally unique natural product with potent and broad-spectrum antifungal activity. This technical guide provides an in-depth overview of this compound, from its discovery and biosynthesis to its mechanism of action and preclinical evaluation. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in this promising antifungal agent. The guide details the polyketide-nucleoside hybrid structure of this compound, characterized by a distinctive polycyclopropane moiety. Quantitative data on its biological activity are presented in structured tables, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and the methods used for its investigation.

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. This compound, a metabolite isolated from the bacterium Streptoverticillium fervens, has emerged as a promising candidate in this regard.[1] Its unique chemical structure, a hybrid of a polyketide and a nucleoside, sets it apart from existing antifungal drugs.[1][2] This guide will delve into the technical details of this compound, providing a thorough understanding of its properties and potential as a therapeutic agent.

Chemical Structure and Properties

This compound is a complex molecule characterized by a polycyclopropanated fatty acid tail attached to a 5'-amino-5'-deoxy-3,4,5,6-tetrahydrouridine nucleoside core.[1] The polycyclopropane chain is a particularly unusual feature, contributing to the molecule's unique three-dimensional structure and likely its biological activity.

Chemical Formula: C32H43N3O6[3]

Molecular Weight: 565.7 g/mol [1]

The structural complexity of this compound has made its total synthesis a significant challenge, though various approaches to synthesize parts of the molecule have been explored.[4]

Biosynthesis

The biosynthetic gene cluster of this compound has been identified and characterized.[2] Its biosynthesis involves a fascinating interplay between a polyketide synthase (PKS) and a radical S-adenosylmethionine (SAM) enzyme. A proposed mechanism suggests a novel collaboration between an iterative PKS and a radical SAM cyclopropanase for the construction of the unique polycyclopropanated backbone.[2] The gene cluster from Streptomyces roseoverticillatus contains genes encoding for a putative PKS (jaw4), a radical SAM enzyme (jaw5), reductases (jaw1, jaw6), an N-acyltransferase (jaw2), a regulator (jaw3), and a dioxygenase (jaw7).[3]

Mechanism of Action

This compound exerts its antifungal effect by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the plasma membrane and for the integrity of the fungal cell wall.[5][6][7] Specifically, it targets the catalytic subunit Spt14 (also known as Gpi3) of the fungal UDP-glycosyltransferase.[5][6] This enzyme catalyzes the first step in the GPI biosynthesis pathway. This compound shows good selectivity for the fungal enzyme over its human functional homolog, PIG-A, which accounts for its low cytotoxicity against mammalian cells.[4][5][6][8]

Biological Activity

This compound exhibits potent, broad-spectrum antifungal activity, particularly against fungal species that are often insensitive to currently licensed antifungal agents.[4][9] Its activity has been demonstrated against various pathogenic fungi, including members of the Mucorales order, Fusarium species, and Scedosporium species.[4][9]

In Vitro Antifungal Activity

The minimal effective concentration (MEC) of this compound has been determined for a range of fungal pathogens.

| Fungal Species | Strain | MEC (µg/mL) |

| Rhizopus oryzae | 99-880 | ≤0.008 |

| Absidia corymbifera | 1318.72 | ≤0.008 |

| Mucor circinelloides | f. lusitanicus CBS 277.49 | 0.016 |

| Rhizopus delemar | 99-891 | ≤0.008 |

| Fusarium solani | GNF0457 | 0.016 |

| Fusarium oxysporum | GNF0458 | 0.016 |

| Scedosporium apiospermum | GNF0460 | 0.016 |

| Scedosporium prolificans | GNF0461 | 0.016 |

| Aspergillus fumigatus | ATCC 46645 | 0.5 |

| Aspergillus flavus | ATCC 204304 | 0.25 |

| Aspergillus terreus | NIH 4215 | 0.25 |

| Candida albicans | ATCC 90028 | 4 |

| Candida glabrata | ATCC 90030 | 8 |

| Candida krusei | ATCC 6258 | 8 |

| Candida parapsilosis | ATCC 22019 | 8 |

| Cryptococcus neoformans | var. grubii H99 | >16 |

| Trichophyton rubrum | GNF0462 | 0.031 |

| Trichophyton mentagrophytes | GNF0463 | 0.031 |

Table 1: Minimal Effective Concentrations (MEC) of this compound against various fungal pathogens. Data extracted from Fu et al., 2020.[4]

Cytotoxicity

This compound displays low cytotoxicity against human cell lines. No effect on the viability of human HCT116 cells was observed at concentrations up to 10 µM.[4][8] Similarly, no cytotoxic effects were detected in HEK293, HEPG2, and K562 cell lines at concentrations up to 50 µM.[4]

| Cell Line | Assay | IC50 (µM) |

| HCT116 | Cell Viability Assay | >10 |

| HEK293 | WST-1 Cytotoxicity Assay | >50 |

| HEPG2 | WST-1 Cytotoxicity Assay | >50 |

| K562 | WST-1 Cytotoxicity Assay | >50 |

Table 2: Cytotoxicity of this compound against human cell lines. Data extracted from Fu et al., 2020.[4]

In Vivo Efficacy

The in vivo antifungal properties of this compound have been demonstrated in a mouse model of invasive pulmonary mucormycosis caused by Rhizopus delemar.[5][6][7] Treatment with this compound significantly improved the survival rate of infected mice compared to placebo-treated animals.[8]

Experimental Protocols

Antifungal Susceptibility Testing

The minimal effective concentrations (MECs) of this compound against various fungal isolates are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

General Protocol:

-

Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Spores or conidia are harvested and suspended in a suitable medium. The suspension is adjusted to a standardized concentration.

-

Drug Dilution: this compound is serially diluted in the appropriate test medium in microtiter plates.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates containing the drug dilutions.

-

Incubation: The plates are incubated at a specified temperature for a defined period (e.g., 24-72 hours), depending on the fungal species.

-

MEC Determination: The MEC is determined as the lowest concentration of this compound that causes a significant morphological change in the fungus (e.g., abnormal hyphal growth) as observed microscopically.

Cytotoxicity Assay (WST-1 Assay)

The cytotoxicity of this compound against human cell lines can be assessed using a colorimetric assay such as the WST-1 assay.

General Protocol:

-

Cell Seeding: Human cell lines (e.g., HEK293, HEPG2, K562) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with serial dilutions of this compound or a control compound for a specified duration (e.g., 72 hours).

-

WST-1 Reagent Addition: The WST-1 reagent is added to each well and the plates are incubated for a further 1-4 hours.

-

Absorbance Measurement: The absorbance of the formazan product, which correlates with the number of viable cells, is measured using a microplate reader at the appropriate wavelength.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Structure-Activity Relationship

Initial studies on the structure-activity relationship (SAR) of this compound have been conducted through the chemical derivatization of the natural product.[7] Modifications to the dihydrouracil moiety, the dihydrouridine moiety, and the cyclopropylated fatty acid tail have been explored.[7][10] These studies have provided initial insights into the pharmacophore of this compound, although none of the tested derivatives have yet shown improved potency or a broader spectrum of activity compared to the parent compound.[8][11]

Conclusion

This compound represents a highly promising new class of antifungal agents with a novel mechanism of action. Its potent and broad-spectrum activity, particularly against clinically challenging fungal pathogens, combined with its low cytotoxicity, makes it an attractive lead compound for further development. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology approaches to generate novel analogues. Future research will likely focus on optimizing the therapeutic properties of this compound through medicinal chemistry efforts, further exploring its in vivo efficacy against a wider range of fungal infections, and fully elucidating the intricate details of its biosynthesis. The information compiled in this technical guide provides a solid foundation for these future endeavors.

References

- 1. This compound | C32H43N3O6 | CID 10415505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the structurally unique polycyclopropanated polyketide-nucleoside hybrid this compound (FR-900848) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BGC0001002 [mibig.secondarymetabolites.org]

- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidy… [ouci.dntb.gov.ua]

- 6. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Antifungal Power of Jawsamycin: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jawsamycin, a structurally unique natural product, has emerged as a potent antifungal agent with a novel mechanism of action. This technical guide provides an in-depth overview of the biological activity spectrum of this compound against a range of pathogenic fungi. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies. This document details this compound's quantitative antifungal activity, the experimental protocols for its evaluation, and its specific molecular target within a critical fungal biosynthetic pathway.

Introduction

Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The rise of antifungal resistance to existing drug classes necessitates the urgent development of novel therapeutics with new mechanisms of action. This compound, a polyketide natural product, has demonstrated broad-spectrum activity against several clinically relevant fungal pathogens, including species that are often resistant to current therapies.[1] This guide summarizes the current knowledge of this compound's antifungal properties and provides the technical details required for its further investigation and potential development.

Quantitative Antifungal Activity of this compound

This compound exhibits potent inhibitory activity against a variety of pathogenic fungi. The antifungal efficacy is typically quantified by the Minimum Effective Concentration (MEC), which is the lowest concentration of the drug that produces a significant morphological change in the growing fungus. The following table summarizes the reported MEC values for this compound against various fungal species.

| Fungal Species | Strain (ATCC) | MEC (µg/mL) |

| Absidia corymbifera | ≤ 0.008[2] | |

| Aspergillus fumigatus | MYA-3627 | 0.8 |

| Candida albicans | 24433 | 1.2[3] |

| Cryptococcus neoformans | 36556 | 2.0[3] |

| Fusarium solani | MYA-3636 | ≤ 0.008 |

| Mucor circinelloides | 0.016[2] | |

| Rhizopus oryzae | ≤ 0.008[2] | |

| Scedosporium apiospermum | ≤ 0.008 |

Mechanism of Action: Targeting Fungal GPI Biosynthesis

This compound exerts its antifungal effect through the specific inhibition of a key enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] This pathway is essential for the anchoring of many proteins to the fungal cell surface, which are crucial for cell wall integrity, morphogenesis, and virulence.

The specific molecular target of this compound is the catalytic subunit of the UDP-N-acetylglucosamine transferase, known as Spt14 (also referred to as Gpi3).[4][5][6] This enzyme catalyzes the first committed step in the GPI biosynthesis pathway: the transfer of N-acetylglucosamine (GlcNAc) to phosphatidylinositol (PI). By inhibiting Spt14, this compound effectively blocks the entire GPI anchor production line, leading to defects in the fungal cell wall and ultimately, cell death.[5] A significant advantage of this compound is its selectivity for the fungal Spt14 over its human homolog, PIG-A, suggesting a favorable therapeutic window.[7]

References

- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The yeast spt14 gene is homologous to the human PIG-A gene and is required for GPI anchor synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SPT14 | SGD [yeastgenome.org]

- 7. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antifungal Susceptibility Testing of Jawsamycin using CLSI Guidelines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jawsamycin, a natural product produced by Streptoverticillium fervens, is a novel antifungal agent with a unique mechanism of action.[1] It inhibits the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component of the fungal cell wall, by targeting the catalytic subunit Spt14 (also referred to as Gpi3) of the fungal UDP-glycosyltransferase.[1] This mode of action provides a promising avenue for the development of new treatments against invasive fungal infections, particularly those caused by pathogens resistant to current antifungal therapies. This compound has demonstrated broad-spectrum in vitro activity against a variety of pathogenic fungi, including Mucorales.[1]

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi to this compound, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The provided methodologies are based on the reference documents M27 for yeasts and M38 for filamentous fungi.

Signaling Pathway of this compound's Antifungal Action

The antifungal activity of this compound stems from its targeted inhibition of a critical step in the GPI anchor biosynthesis pathway. This pathway is essential for anchoring a wide array of proteins to the fungal cell surface, which are vital for cell wall integrity, morphogenesis, and virulence.

Quantitative Data Summary

The following tables summarize the reported Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) values of this compound against various fungal species. MEC is often the more appropriate measure for antifungals that cause morphological changes in filamentous fungi at sub-inhibitory concentrations.

Table 1: Antifungal Activity of this compound against Yeast Species

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 24433 | 1.2 |

| Cryptococcus neoformans | ATCC 36556 | 2.0 |

Table 2: Antifungal Activity of this compound against Filamentous Fungi

| Fungal Species | Strain | MEC (µg/mL) |

| Aspergillus fumigatus | MYA-3627 | 0.5 |

| Aspergillus flavus | ATCC 16883 | ≤0.008 |

| Aspergillus terreus | MYA-3633 | 0.031 |

| Fusarium oxysporum | MYA-35 | ≤0.008 |

| Scedosporium apiospermum | MYA-3635 | 0.063 |

| Scedosporium prolificans | ATCC 200543 | 0.063 |

| Rhizopus delemar | MYA-4621 | 0.016 |

| Rhizopus oryzae | clinical isolate | ≤0.008 |